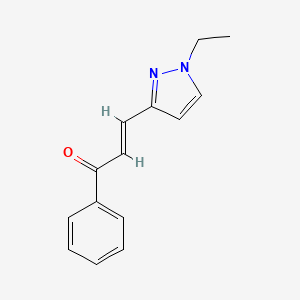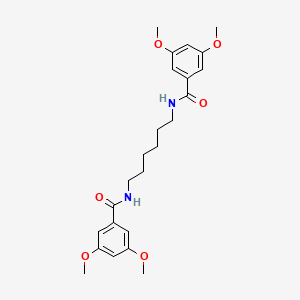![molecular formula C21H20N4O6 B10936205 (2E,2'E)-N,N'-propane-1,3-diylbis[3-(3-nitrophenyl)prop-2-enamide]](/img/structure/B10936205.png)
(2E,2'E)-N,N'-propane-1,3-diylbis[3-(3-nitrophenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-NITROPHENYL)-N~1~-(3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-2-PROPENAMIDE is a complex organic compound characterized by the presence of nitrophenyl groups and propenamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-NITROPHENYL)-N~1~-(3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of phenyl rings to introduce nitro groups. This is followed by the formation of propenamide linkages through condensation reactions. The reaction conditions usually involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-NITROPHENYL)-N~1~-(3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitroso compounds, and substituted aromatic rings.
Scientific Research Applications
(E)-3-(3-NITROPHENYL)-N~1~-(3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-NITROPHENYL)-N~1~-(3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(E)-3-(3-NITROPHENYL)-N~1~-(3-{[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}PROPYL)-2-PROPENAMIDE is unique due to its specific combination of nitrophenyl and propenamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C21H20N4O6/c26-20(10-8-16-4-1-6-18(14-16)24(28)29)22-12-3-13-23-21(27)11-9-17-5-2-7-19(15-17)25(30)31/h1-2,4-11,14-15H,3,12-13H2,(H,22,26)(H,23,27)/b10-8+,11-9+ |
InChI Key |
OZQFYXSZJUBMRC-GFULKKFKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide](/img/structure/B10936127.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10936132.png)
![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10936138.png)
![(2Z)-2-{[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10936139.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10936147.png)
![Propan-2-yl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10936149.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10936162.png)
![N,N'-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide]](/img/structure/B10936170.png)
![ethyl 7-{3-[(3aR,7aS)-1,3-dioxooctahydro-2H-isoindol-2-yl]phenyl}pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10936178.png)
![3,6-dicyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936179.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10936184.png)
![N-cyclopropyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936192.png)

